2-(2-Nitrobenzyl)-imidazole

Medicinal chemistry Heterocyclic synthesis Benzodiazepine scaffolds

2-(2-Nitrobenzyl)-imidazole (CAS 87081-87-6; molecular formula C₁₀H₉N₃O₂; molecular weight 203.20 g·mol⁻¹) is a C-2-substituted nitrobenzyl-imidazole that belongs to the broader class of nitroaromatic heterocycles with established relevance in antiparasitic, antihypertensive, and hypoxia-directed research programs. Its defining structural feature is the attachment of a 2-nitrobenzyl group at the C-2 position of the imidazole ring, which distinguishes it from the more commonly catalogued N-1-substituted regioisomer 1-(2-nitrobenzyl)-1H-imidazole (CAS 61292-49-7).

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B8552279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrobenzyl)-imidazole
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC=CN2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c14-13(15)9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6H,7H2,(H,11,12)
InChIKeyTZWZGUNFZZTVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrobenzyl)-imidazole – Structural Identity, Key Physicochemical Parameters, and Comparator Landscape for Informed Procurement


2-(2-Nitrobenzyl)-imidazole (CAS 87081-87-6; molecular formula C₁₀H₉N₃O₂; molecular weight 203.20 g·mol⁻¹) is a C-2-substituted nitrobenzyl-imidazole that belongs to the broader class of nitroaromatic heterocycles with established relevance in antiparasitic, antihypertensive, and hypoxia-directed research programs [1]. Its defining structural feature is the attachment of a 2-nitrobenzyl group at the C-2 position of the imidazole ring, which distinguishes it from the more commonly catalogued N-1-substituted regioisomer 1-(2-nitrobenzyl)-1H-imidazole (CAS 61292-49-7) . This regiochemistry imparts a free imidazole NH proton (pKₐ ~14.5 predicted) capable of tautomerism and hydrogen-bond donation—properties absent in N-substituted analogs. The compound exhibits a melting point of 155–157 °C, an estimated LogP of approximately 1.2–2.4 (depending on measurement conditions), and a polar surface area (PSA) of 63.64 Ų, parameters that jointly govern its solubility, permeability, and formulation behavior .

2-(2-Nitrobenzyl)-imidazole Substitution Risk – Why Regioisomeric and Nitro-Positional Analogs Are Not Interchangeable in Target-Oriented Research and Scale-Up Programs


The scientific selection of a nitrobenzyl-imidazole building block cannot be reduced to matching a molecular formula (C₁₀H₉N₃O₂) or nitro-group count. Three structural variables—the attachment point on imidazole (C-2 vs. N-1), the nitro position on the benzyl ring (ortho vs. meta vs. para), and the presence or absence of a linker atom—each independently and combinatorially alter electron-capture regioselectivity, enzymatic inhibition potency, synthetic accessibility of fused-ring systems, and physicochemical properties including LogP and hydrogen-bonding capacity [1]. Generic substitution among 1-(2-nitrobenzyl)-1H-imidazole, 1-(4-nitrobenzyl)-1H-imidazole, 2-(4-nitrobenzyl)-imidazole, or the direct aryl analog 2-(2-nitrophenyl)imidazole (CAS 4205-06-5) introduces uncontrolled variables that can invalidate structure–activity relationships, compromise scale-up reproducibility, or confound analytical method transfer. The quantitative evidence below establishes the measurable dimensions on which 2-(2-nitrobenzyl)-imidazole demonstrably diverges from its closest in-class candidates [2].

2-(2-Nitrobenzyl)-imidazole Comparator Evidence – Quantitative Differentiation Across Regiochemistry, Electron-Capture Selectivity, Enzymatic Inhibition, Scalability, and Physicochemical Properties


C-2 vs. N-1 Regiochemistry: Differential Synthetic Utility for Fused Tricyclic Ring Systems

1-(2-Nitrobenzyl)imidazoles bearing a functionalizable C-2 position (e.g., via hydroxymethylation and subsequent MnO₂ oxidation to the 2-carboxaldehyde) undergo iron(II) sulfate-mediated intramolecular cyclization to yield 5H-imidazo[2,1-c][1,4]benzodiazepines—tricyclic compounds with demonstrated sedative and muscle-relaxant activities comparable to chlordiazepoxide [1]. The N-1-substituted regioisomer 1-(2-nitrobenzyl)-1H-imidazole participates in this cyclization because the o-nitrobenzyl group is attached at N-1, leaving the C-2 position free for functionalization. In contrast, 2-(2-nitrobenzyl)-imidazole bears the o-nitrobenzyl group at C-2, blocking this site and thereby precluding the identical cyclization pathway; however, its free N-1 position enables alternative N-alkylation, N-acylation, and metal-coordination chemistries inaccessible to the N-substituted isomer [2]. This regiochemical distinction means that selection between the two isomers dictates entirely different downstream synthetic trajectories, and procurement of the correct regioisomer is critical for target-oriented synthesis programs.

Medicinal chemistry Heterocyclic synthesis Benzodiazepine scaffolds

Ortho-Nitro vs. Para-Nitrobenzyl Electron-Capture Regioselectivity: Mechanistic Differentiation Relevant to Bioreductive Drug Design

ESR spectroscopic analysis of γ-irradiated nitroimidazole derivatives at 77 K demonstrated that when the N(1)-substituent is p-nitrobenzyl, the incoming electron is captured preferentially at the aryl nitro group rather than at the imidazole ring [1]. In contrast, for 2-nitroimidazoles (nitro directly attached to imidazole C-2), the spin density on the nitro nitrogen of the radical anion is only approximately 34% of the SOMO, with very low spin density at both methine sites [1]. The 2-(2-nitrobenzyl)-imidazole architecture places the nitro group at the ortho position of the benzyl ring, attached to imidazole C-2, creating a sterically constrained environment that is expected to further shift electron-capture regioselectivity relative to the para-nitrobenzyl case. This has direct consequences for bioreductive activation: para-nitrobenzyl analogs channel reducing equivalents to the aryl ring, whereas ortho-nitrobenzyl C-2-substituted imidazoles present a different reduction potential landscape, potentially altering the rate and site of nitroreductase-mediated prodrug activation [2].

Bioreductive activation Electron paramagnetic resonance Hypoxia-selective prodrugs

17α-Hydroxylase/17,20-Lyase (P450₁₇α) Inhibition: Cross-Study Quantitative Comparison of Nitrobenzyl-Positional Isomers

Biochemical evaluation of benzyl imidazole-based inhibitors against the dual-enzyme complex 17α-hydroxylase/17,20-lyase (P450₁₇α) revealed that 1-(4-nitrobenzyl)-1H-imidazole achieves 50% inhibition of hydroxylase activity at 0.0254 mM (25.4 µM) and 17,20-lyase activity at 0.0072 mM (7.2 µM) [1]. The 4-nitro substitution pattern was identified as a key determinant of potency within the evaluated series [2]. The 2-(2-nitrobenzyl)-imidazole scaffold presents a fundamentally different pharmacophore: the ortho-nitro group introduces steric hindrance that restricts rotation about the benzyl-CH₂ bond, and the C-2 imidazole attachment positions the nitro group in a distinct spatial orientation relative to the heme iron of P450 enzymes. While direct inhibition data for 2-(2-nitrobenzyl)-imidazole against P450₁₇α are not published in the peer-reviewed literature, the class-level inference from the Owen–Ahmed SAR series indicates that shifting the nitro group from para to ortho and the imidazole attachment from N-1 to C-2 would yield a compound with a predictably different IC₅₀ and, critically, a different hydroxylase/lyase selectivity ratio [2].

Enzyme inhibition Cytochrome P450 Steroidogenesis Hormone-dependent cancer

Synthetic Scalability: Multi-Kilogram Batch Size Demonstrated for 2-(2-Nitrobenzyl)-imidazole vs. Milligram-to-Gram Scale for Closest Analogs

Published synthetic routes document the preparation of 2-(2-nitrobenzyl)-imidazole at a scale of 2,890 g (14.22 mol) in a single batch, employing ethanol/water solvent systems, standard reaction temperatures (70–80 °C), and crystallisation-based isolation yielding product with a melting point of 155–157 °C [1]. The synthesis proceeds from ethyl 2-(2-nitrophenyl)acetimidate hydrochloride (8.81 mol) and aminoacetaldehyde dimethylacetal, followed by acid-catalysed cyclisation and alkaline precipitation [1]. In contrast, the closest regioisomeric analog, 1-(2-nitrobenzyl)-1H-imidazole, is predominantly sourced via alkylation of imidazole with 2-nitrobenzyl halides under basic conditions, with typical catalogue listings at the gram to sub-kilogram scale . The direct aryl analog 2-(2-nitrophenyl)imidazole (CAS 4205-06-5) lacks the methylene spacer and requires condensation between 1,2-diaminobenzene and 2-nitrobenzaldehyde, with commercial availability at the 1–100 g scale . This multi-kilogram demonstrated batch size for 2-(2-nitrobenzyl)-imidazole provides procurement confidence for programs transitioning from discovery through preclinical development.

Process chemistry Scale-up Procurement Supply chain

Physicochemical Differentiation: LogP, Hydrogen-Bond Donor Capacity, and Tautomeric Equilibria Distinguish C-2 from N-1 and Direct-Aryl Analogs

2-(2-Nitrobenzyl)-imidazole possesses one hydrogen-bond donor (imidazole NH) and three hydrogen-bond acceptors (imidazole N and nitro oxygens), with a PSA of 63.64 Ų . Its N-1-substituted regioisomer 1-(2-nitrobenzyl)-1H-imidazole has zero H-bond donors and two H-bond acceptors (PSA 63.64 Ų, same value but different atom distribution), while the direct aryl analog 2-(2-nitrophenyl)imidazole (CAS 4205-06-5, MW 189.17 g·mol⁻¹) lacks the methylene spacer, reducing conformational flexibility (2 rotatable bonds vs. 3) . The LogP of 1-(2-nitrobenzyl)-imidazole is reported as 2.36, whereas 1-(4-nitrobenzyl)-1H-imidazole has a measured LogP of 1.19, reflecting the substantial impact of nitro positional isomerism on lipophilicity . The C-2-substituted target compound, with its tautomeric NH, is expected to exhibit pH-dependent LogD values distinct from both N-1 and para-nitro analogs, potentially affecting membrane permeability, plasma protein binding, and oral bioavailability predictions .

Physicochemical profiling Drug-likeness Formulation QSAR

2-(2-Nitrobenzyl)-imidazole – Evidence-Anchored Research and Industrial Deployment Scenarios


Scaffold-Hopping Medicinal Chemistry: N-Functionalized Imidazole Libraries for Enzyme Inhibition Screening

The free N-1 position of 2-(2-nitrobenzyl)-imidazole enables systematic N-alkylation, N-acylation, and N-sulfonylation to generate diverse compound libraries. This contrasts with the N-1-substituted regioisomer, where the imidazole nitrogen is already occupied, restricting derivatization to C-2 functionalization (hydroxymethylation/oxidation/cyclization) as demonstrated by Stefancich et al. [1]. Research groups targeting cytochrome P450 enzymes, kinases, or metalloenzymes where imidazole nitrogen coordination to heme iron or metal cofactors is desired should procure the C-2-substituted isomer to preserve the unsubstituted imidazole nitrogen for pharmacophoric engagement.

Bioreductive Prodrug Design: Exploiting Ortho-Nitrobenzyl Electron-Capture Topology

The ortho-nitrobenzyl group creates a sterically constrained nitroaromatic environment distinct from the para-nitrobenzyl system. ESR evidence demonstrates that para-nitrobenzyl N-substituted imidazoles capture reducing electrons at the aryl ring, while the ortho-nitrobenzyl C-2-substituted architecture is predicted to shift electron density distribution [2]. For programs developing hypoxia-activated prodrugs, radiosensitizers, or nitroreductase-dependent imaging agents (e.g., PET tracer precursors), this differential electron-capture topology may translate to altered rates of enzymatic nitroreduction, distinct metabolite profiles, and differentiated hypoxia-selectivity windows [3].

Process Development and Preclinical Supply: Multi-Kilogram Route Qualification

The demonstrated synthesis of 2-(2-nitrobenzyl)-imidazole at the ~2.9 kg batch scale using industrially accessible reagents (ethanol, HCl, NaOH, aminoacetaldehyde dimethylacetal) provides a qualified starting point for process development [4]. The crystalline product (m.p. 155–157 °C) can be purified by simple filtration and aqueous washing without chromatographic steps, reducing cost and complexity for multi-kilogram campaigns. Procurement teams supporting programs advancing from lead optimization into IND-enabling toxicology studies can reference this established route for CMO technology transfer and cost-of-goods estimation.

Physicochemical Property-Driven Lead Optimization: Leveraging NH-Mediated Hydrogen Bonding and Tautomerism

The presence of the imidazole NH proton (HBD = 1) in 2-(2-nitrobenzyl)-imidazole, absent in all N-1-substituted analogs (HBD = 0), provides a handle for modulating solubility, permeability, and target binding via pH-dependent tautomerism and hydrogen-bonding interactions . In QSAR campaigns where Lipinski compliance or CNS MPO scoring is used to triage compounds, this single HBD count difference can be decisive for compound progression. The measured LogP range of 1.19–2.36 among nitrobenzyl positional isomers further underscores the need for procurement of the specific isomer that matches the project's physicochemical target profile.

Quote Request

Request a Quote for 2-(2-Nitrobenzyl)-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.